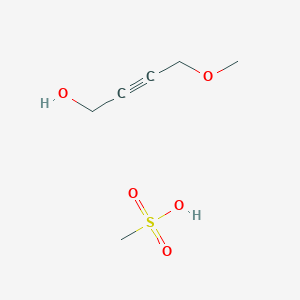
Methanesulfonic acid--4-methoxybut-2-yn-1-ol (1/1)
Description
Methanesulfonic acid–4-methoxybut-2-yn-1-ol (1/1) is a chemical compound with the molecular formula C6H12O5S. It is known for its unique structure, which combines the properties of methanesulfonic acid and 4-methoxybut-2-yn-1-ol. This compound is used in various chemical reactions and has applications in different scientific fields .
Properties
CAS No. |
197451-96-0 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methanesulfonic acid;4-methoxybut-2-yn-1-ol |
InChI |
InChI=1S/C5H8O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,4-5H2,1H3;1H3,(H,2,3,4) |
InChI Key |
BZSKVVWOKFATIK-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCO.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid–4-methoxybut-2-yn-1-ol typically involves the reaction of methanesulfonic acid with 4-methoxybut-2-yn-1-ol. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is designed to optimize the yield and purity of the product while minimizing waste and energy consumption. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid–4-methoxybut-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Methanesulfonic acid–4-methoxybut-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methanesulfonic acid–4-methoxybut-2-yn-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
4-Methoxybut-2-yn-1-ol: A compound with similar structural features but lacking the sulfonic acid group.
Uniqueness: Methanesulfonic acid–4-methoxybut-2-yn-1-ol is unique due to its combination of acidic and alkyne functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality sets it apart from simpler compounds like methanesulfonic acid or 4-methoxybut-2-yn-1-ol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


